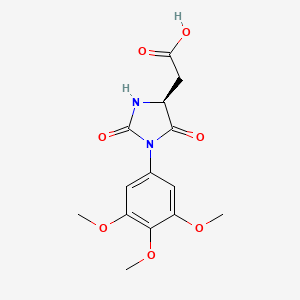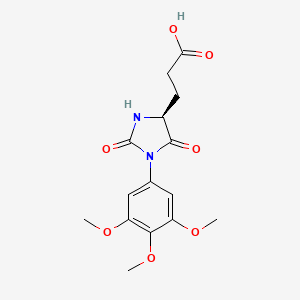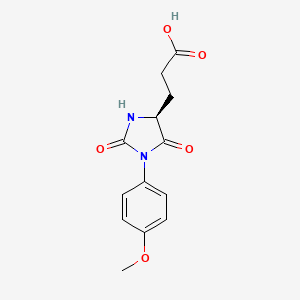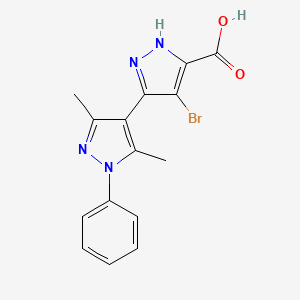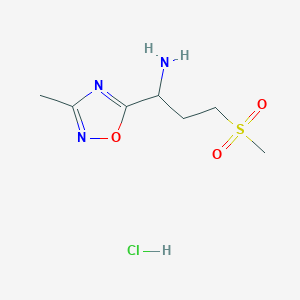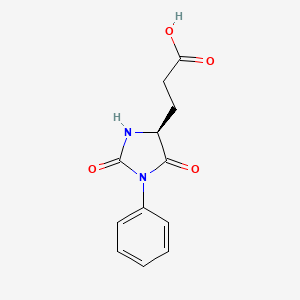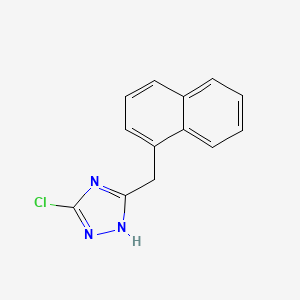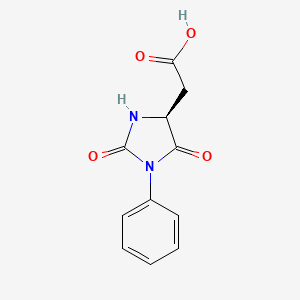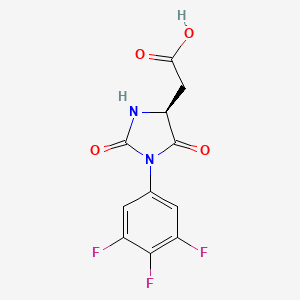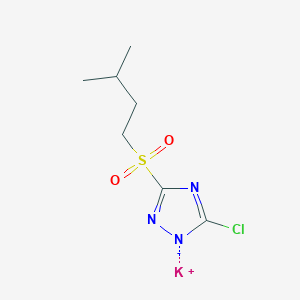
potassium;3-chloro-5-(3-methylbutylsulfonyl)-1,4-diaza-2-azanidacyclopenta-3,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
potassium;3-chloro-5-(3-methylbutylsulfonyl)-1,4-diaza-2-azanidacyclopenta-3,5-diene is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a potassium ion, a chloro group, and an isopentylsulfonyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-chloro-5-(3-methylbutylsulfonyl)-1,4-diaza-2-azanidacyclopenta-3,5-diene typically involves the reaction of 5-chloro-1,2,4-triazole with isopentylsulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
potassium;3-chloro-5-(3-methylbutylsulfonyl)-1,4-diaza-2-azanidacyclopenta-3,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or THF at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with the reactions conducted in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while coupling reactions with boronic acids produce biaryl compounds.
科学研究应用
potassium;3-chloro-5-(3-methylbutylsulfonyl)-1,4-diaza-2-azanidacyclopenta-3,5-diene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
作用机制
The mechanism of action of potassium;3-chloro-5-(3-methylbutylsulfonyl)-1,4-diaza-2-azanidacyclopenta-3,5-diene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Potassium 5-chloro-3-(methylsulfonyl)-1,2,4-triazol-1-ide: Similar structure but with a methylsulfonyl group instead of an isopentylsulfonyl group.
Potassium 5-chloro-3-(ethylsulfonyl)-1,2,4-triazol-1-ide: Similar structure but with an ethylsulfonyl group instead of an isopentylsulfonyl group.
Potassium 5-chloro-3-(propylsulfonyl)-1,2,4-triazol-1-ide: Similar structure but with a propylsulfonyl group instead of an isopentylsulfonyl group.
Uniqueness
potassium;3-chloro-5-(3-methylbutylsulfonyl)-1,4-diaza-2-azanidacyclopenta-3,5-diene is unique due to the presence of the isopentylsulfonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
potassium;3-chloro-5-(3-methylbutylsulfonyl)-1,4-diaza-2-azanidacyclopenta-3,5-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN3O2S.K/c1-5(2)3-4-14(12,13)7-9-6(8)10-11-7;/h5H,3-4H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKXPSIIULOJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=N[N-]C(=N1)Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClKN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, hydrochloride](/img/structure/B7981799.png)
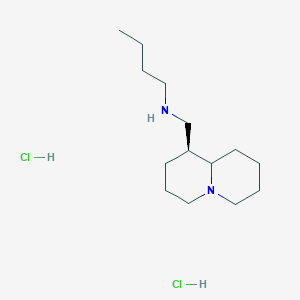
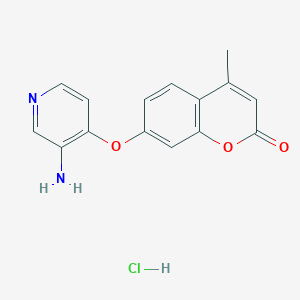
![N-Phenyl-4-(pyrrolidine-1-carbonyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7981819.png)
